molecular formula C7H10F2N4O B2737170 4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide CAS No. 2101197-58-2

4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2737170
CAS No.: 2101197-58-2
M. Wt: 204.181
InChI Key: GJXBILGFTJTXCZ-UHFFFAOYSA-N
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Description

4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide is a chemical compound with a unique structure that includes an amino group, a difluoroethyl group, and a pyrazole ring

Preparation Methods

The synthesis of 4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of a pyrazole derivative with a difluoroethylating agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters to maximize efficiency and minimize waste.

Chemical Reactions Analysis

4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    4-amino-1-(2,2-difluoroethyl)pyrrolidin-2-one: This compound has a similar difluoroethyl group but differs in the ring structure, which can lead to different chemical and biological properties.

    4-amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide: This compound has an additional dimethylaminoethyl group, which may enhance its biological activity or alter its chemical reactivity

Properties

IUPAC Name

4-amino-1-(2,2-difluoroethyl)-N-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2N4O/c1-11-7(14)6-4(10)2-13(12-6)3-5(8)9/h2,5H,3,10H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXBILGFTJTXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C=C1N)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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